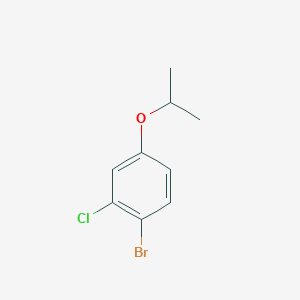

1-Bromo-2-chloro-4-isopropoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQWLZQIHOTRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288926 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-46-9 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 1 Bromo 2 Chloro 4 Isopropoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 1-bromo-2-chloro-4-isopropoxybenzene, the reaction's outcome, particularly the position of the new substituent, is dictated by the electronic effects of the three existing groups on the benzene (B151609) ring.

Positional Selectivity Influenced by Halogen and Isopropoxy Substituents

The regioselectivity of an electrophilic attack on the this compound ring is a result of the interplay between the directing effects of the isopropoxy, bromo, and chloro substituents. These effects are categorized as either activating or deactivating, and they orient incoming electrophiles to specific positions on the ring. pressbooks.publibretexts.org

Isopropoxy Group (-OCH(CH₃)₂): This is a strong activating group. pressbooks.pub The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This resonance effect is most pronounced at the ortho and para positions relative to the isopropoxy group. libretexts.org Therefore, the isopropoxy group is a powerful ortho, para-director.

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. pressbooks.pub They are deactivating due to their strong inductive electron-withdrawing effect, which pulls electron density away from the ring and slows the rate of reaction compared to benzene. libretexts.org However, they also possess lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are considered deactivating ortho, para-directors. pressbooks.publibretexts.org

In this compound, these groups exert competing influences. The powerful activating and directing effect of the isopropoxy group dominates over the deactivating, ortho, para-directing effects of the two halogen atoms. The positions on the ring are numbered starting from the bromo substituent.

The isopropoxy group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is already substituted). The bromo group at C1 directs to C2 (substituted) and C6. The chloro group at C2 directs to C1 (substituted) and C3.

Considering these combined effects, the primary sites for electrophilic attack are the positions most strongly activated by the isopropoxy group, which are C3 and C5. The C5 position is sterically less hindered than the C3 position (which is flanked by the chloro and isopropoxy groups). Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, with possible minor substitution at the C3 position.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions for Attack |

|---|---|---|---|---|---|

| -Br | C1 | Inductive: Withdrawing; Resonance: Donating | Deactivating | Ortho, Para | C2, C6 |

| -Cl | C2 | Inductive: Withdrawing; Resonance: Donating | Deactivating | Ortho, Para | C1, C3 |

| -OCH(CH₃)₂ | C4 | Inductive: Withdrawing; Resonance: Donating | Strongly Activating | Ortho, Para | C3, C5 |

Mechanistic Pathways of Electrophilic Attack

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. khanacademy.org

Formation of a Sigma Complex (Arenium Ion): An electrophile (E⁺), typically generated from reagents with the aid of a catalyst, attacks the electron-rich π system of the benzene ring. chemguide.co.uk The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net When the attack occurs at the C5 position, the positive charge of the intermediate can be delocalized across the ring and, crucially, onto the oxygen atom of the isopropoxy group. This delocalization onto oxygen provides a particularly stable resonance structure (an oxocarbenium ion), which significantly lowers the activation energy for attack at this position compared to others. nih.gov

Deprotonation to Restore Aromaticity: In the second, rapid step, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This restores the aromatic π system and yields the final substituted product. khanacademy.org

The stability of the intermediate arenium ion determines the reaction's regioselectivity. Attack at the C5 position (ortho to the isopropoxy group) results in a more stabilized intermediate than attack at other available positions, making it the kinetically and thermodynamically favored pathway.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic systems, this process is generally difficult for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org

Strategies for Halogen Displacement

The this compound molecule lacks strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the halogens. libretexts.org Consequently, it is relatively unreactive towards nucleophilic aromatic substitution via the common addition-elimination (SₙAr) mechanism under standard conditions. libretexts.org For this mechanism to proceed, a nucleophile must attack the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Without electron-withdrawing groups to stabilize this negative charge through resonance, the activation energy for this step is prohibitively high.

Displacement of the halogens can, however, be achieved under more forcing conditions:

High Temperatures and Pressures: Industrial processes like the Dow process for phenol (B47542) synthesis from chlorobenzene (B131634) demonstrate that nucleophilic substitution can occur at very high temperatures (e.g., >300 °C) and pressures, though such conditions may lack selectivity and are not typical for laboratory synthesis.

Benzyne Mechanism: In the presence of extremely strong bases, such as sodium amide (NaNH₂) in liquid ammonia, nucleophilic substitution can proceed through an elimination-addition mechanism involving a highly reactive "benzyne" intermediate. This pathway is not regioselective and can lead to a mixture of products where the incoming nucleophile attaches to a different carbon than the one the leaving group departed from.

In principle, if a substitution reaction were forced, the carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond, making the bromine a better leaving group. Thus, selective displacement of the bromide over the chloride might be possible under carefully controlled conditions.

Reactivity of the Isopropoxy Group Towards Nucleophiles

The isopropoxy group itself is not susceptible to direct nucleophilic attack at the aromatic carbon (C4) to which it is attached. The C-O bond of an aryl ether is very strong. However, the ether linkage can be cleaved under harsh acidic conditions. wikipedia.orglibretexts.org

This reaction, known as ether cleavage, does not involve an attack on the aromatic ring. Instead, it proceeds via protonation of the ether oxygen by a strong acid (typically HBr or HI), followed by a nucleophilic attack of the conjugate base (Br⁻ or I⁻) on the adjacent alkyl carbon (the isopropyl group). masterorganicchemistry.commasterorganicchemistry.com

The mechanism can be either Sₙ1 or Sₙ2 depending on the structure of the alkyl group. wikipedia.org For the isopropoxy group, the secondary carbon allows for the possibility of both pathways, but an Sₙ2 reaction is common. The products of this cleavage would be 1-bromo-2-chlorophenol and 2-halopropane. This reaction requires harsh conditions and does not represent a typical nucleophilic aromatic substitution.

Cross-Coupling Reactions

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve the oxidative addition of an aryl halide to a low-valent metal catalyst, followed by transmetalation and reductive elimination. mdpi.com

A key feature of this substrate is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. mdpi.comwikipedia.org This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) allows for selective functionalization of the molecule. nih.gov It is possible to perform a cross-coupling reaction selectively at the C-Br bond while leaving the C-Cl bond intact. This allows for sequential couplings, where the C-Br bond is reacted first, followed by a second coupling at the C-Cl position, often under more forcing conditions or with a different catalyst system.

| Reaction Name | Coupling Partner | Bond Formed | Reactivity at C-Br | Reactivity at C-Cl | Typical Catalyst |

|---|---|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | C-C | High | Low (requires specific ligands/conditions) | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck Coupling | Alkene | C-C | High | Low | Pd(OAc)₂, PdCl₂ |

| Sonogashira Coupling | Terminal alkyne | C-C (sp²-sp) | High | Very Low | Pd(PPh₃)₂Cl₂, CuI |

| Buchwald-Hartwig Amination | Amine | C-N | High | Low (requires specific ligands) | Pd₂(dba)₃, specific phosphine (B1218219) ligands |

| Stille Coupling | Organotin compound | C-C | High | Low | Pd(PPh₃)₄ |

For example, in a Suzuki coupling reaction, this compound could be selectively reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a 2-chloro-4-isopropoxy-substituted biphenyl (B1667301) derivative. libretexts.orgorganic-chemistry.org The remaining chloro group could then potentially undergo a second, different coupling reaction. This selective reactivity makes dihalogenated compounds like this valuable building blocks in multistep organic synthesis. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are expected to be highly effective for the functionalization of this compound.

A key aspect of the reactivity of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed processes. The generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl > F. This difference is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond.

This inherent reactivity difference allows for chemoselective functionalization of the C-Br bond while leaving the C-Cl bond intact. By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, it is theoretically possible to achieve high selectivity for the reaction at the more reactive bromine site.

The choice of ligand coordinated to the palladium center is crucial in controlling the yield and selectivity of cross-coupling reactions. Bulky and electron-rich phosphine ligands, such as those of the Buchwald and Herrmann-Beller type, are known to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

For selective coupling at the C-Br position of this compound, a ligand that promotes oxidative addition at lower temperatures would be ideal. This would allow the reaction to proceed at the more reactive C-Br bond while the more inert C-Cl bond remains unreacted. For subsequent coupling at the C-Cl position, a more active catalyst system, potentially with a different ligand and higher reaction temperatures, would likely be required.

Table 1: Theoretical Ligand Effects on Selective Suzuki-Miyaura Coupling of this compound

| Ligand Type | Predicted Outcome for C-Br Coupling | Predicted Outcome for C-Cl Coupling |

| Simple Triarylphosphines (e.g., PPh₃) | Moderate to good yield, may require higher temperatures. | Generally unreactive under mild conditions. |

| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | High yield and selectivity at lower temperatures. | May facilitate coupling at higher temperatures. |

| N-Heterocyclic Carbenes (NHCs) | High catalytic activity, potential for high selectivity. | Effective for C-Cl bond activation. |

This table is a theoretical representation based on general principles of cross-coupling reactions and not on experimental data for this compound.

The mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Kinetic studies on similar dihalobenzene substrates have shown that the oxidative addition step is often rate-limiting. The greater reactivity of the C-Br bond compared to the C-Cl bond is a direct consequence of the lower activation energy required for the oxidative addition of the C-Br bond to the palladium(0) catalyst.

By controlling the reaction kinetics, for instance by using a low catalyst loading and carefully controlling the temperature, the selective functionalization of the C-Br bond can be maximized.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative route for the formation of carbon-carbon and carbon-heteroatom bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, they can be effective for certain transformations. Copper catalysts are particularly known for their utility in forming C-N, C-O, and C-S bonds. It is plausible that this compound could undergo copper-catalyzed amination or etherification, with the C-Br bond again expected to be more reactive.

Other Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond palladium and copper, other metals can be utilized to mediate transformations of this compound. For instance, nickel catalysts are known to be effective in the cross-coupling of aryl chlorides, suggesting they could be employed for the functionalization of the C-Cl bond after the C-Br bond has been selectively reacted.

Furthermore, the generation of organometallic intermediates, such as organolithium or Grignard reagents, could be a viable strategy. Selective metal-halogen exchange at the more reactive bromine position could be achieved using organolithium reagents at low temperatures. The resulting aryllithium species could then be trapped with various electrophiles to introduce a wide range of functional groups.

Derivatization Strategies

The differential reactivity of the two halogen atoms in this compound opens up a range of derivatization strategies, allowing for the stepwise introduction of different substituents.

A plausible two-step derivatization strategy would involve:

Selective Palladium-Catalyzed Coupling at the C-Br Bond: A Suzuki-Miyaura or Sonogashira coupling under relatively mild conditions would introduce an aryl, vinyl, or alkynyl group at the 4-position (relative to the isopropoxy group).

Functionalization of the C-Cl Bond: The resulting 2-chloro-4-substituted-1-isopropoxybenzene could then undergo a second cross-coupling reaction, potentially using a more active palladium or nickel catalyst system at a higher temperature, to introduce a second, different functional group at the 2-position.

This stepwise approach would allow for the synthesis of a diverse library of tri-substituted benzene derivatives with a defined substitution pattern.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The generation of organometallic reagents from aryl halides is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of dihalogenated benzenes like this compound, selectivity is paramount. The C-Br bond is weaker and more polarized than the C-Cl bond, making it significantly more susceptible to reaction with electropositive metals.

This reactivity difference allows for the selective formation of Grignard and organolithium reagents at the site of the bromine atom.

Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF), leads to the chemoselective formation of (2-chloro-4-isopropoxyphenyl)magnesium bromide. The C-Cl bond remains inert under these conditions. This selectivity has been demonstrated in analogous systems like 1-bromo-4-chlorobenzene, where the Grignard reagent forms exclusively at the C-Br bond. walisongo.ac.id

Lithium-Halogen Exchange: Similarly, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) facilitates a rapid lithium-halogen exchange. wikipedia.org This exchange is kinetically controlled and occurs preferentially at the more reactive C-Br bond, yielding (2-chloro-4-isopropoxyphenyl)lithium. wikipedia.org The resulting organolithium species is a potent nucleophile and a valuable intermediate for further functionalization.

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Grignard Formation | Mg(0) | Anhydrous THF, reflux | (2-chloro-4-isopropoxyphenyl)magnesium bromide |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Anhydrous THF or Et₂O, -78 °C | (2-chloro-4-isopropoxyphenyl)lithium |

Conversion to Arylboronic Acid Derivatives and Catalytic Applications

The organometallic intermediates derived from this compound are rarely isolated and are typically used in situ to generate other stable and useful derivatives. A primary application is their conversion to arylboronic acids or their esters.

Synthesis of (2-chloro-4-isopropoxyphenyl)boronic acid: The Grignard or organolithium reagent generated in the first step can be quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). Subsequent acidic aqueous workup hydrolyzes the intermediate boronate ester to afford the corresponding (2-chloro-4-isopropoxyphenyl)boronic acid. This two-step, one-pot procedure is a standard and high-yielding method for accessing arylboronic acids.

Catalytic Applications: (2-chloro-4-isopropoxyphenyl)boronic acid is a valuable building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond by coupling the boronic acid with various organic halides or triflates (R-X). This transformation is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of the chloro and isopropoxy substituents on the boronic acid allows for the introduction of this specific structural motif into larger molecular frameworks.

| Process | Starting Material | Key Reagents | Intermediate/Product | Application |

|---|---|---|---|---|

| Borylation | (2-chloro-4-isopropoxyphenyl)lithium | 1. B(Oi-Pr)₃ 2. H₃O⁺ | (2-chloro-4-isopropoxyphenyl)boronic acid | - |

| Suzuki Coupling | (2-chloro-4-isopropoxyphenyl)boronic acid | Ar-Br, Pd(0) catalyst, Base | 2-chloro-4-isopropoxy-1,1'-biphenyl derivative | C-C Bond Formation |

Functionalization at Halogenated Positions

The distinct reactivity of the bromine and chlorine substituents is a key feature for the selective functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in such reactions is C-I > C-Br >> C-Cl. This hierarchy allows for the C-Br bond to be selectively targeted while the C-Cl bond remains available for subsequent transformations under different, often harsher, reaction conditions.

Selective C-Br Bond Coupling: Reactions such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Heck (C-C bond formation with alkenes) couplings can be performed with high selectivity at the C-1 position. By carefully choosing the palladium catalyst, ligand, and reaction conditions, the aryl bromide moiety will undergo oxidative addition to the palladium(0) center far more readily than the aryl chloride.

This selective functionalization yields a product where the bromine atom has been replaced by a new substituent, while the chlorine atom at C-2 remains intact. This chlorinated product can then be isolated or potentially undergo a second, different coupling reaction at the C-Cl position if a more active catalyst system or more forcing conditions are applied. This stepwise approach enables the synthesis of complex, differentially substituted aromatic compounds from a single starting material.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Product Type (Selective at C-Br) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 2-chloro-4-isopropoxy-biphenyl derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/Xantphos | N-Aryl-2-chloro-4-isopropoxyaniline |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 1-(2-chloro-4-isopropoxyphenyl)-2-phenylethene |

Advanced Analytical Characterization in Organic Synthesis

Spectroscopic Analysis of 1-Bromo-2-chloro-4-isopropoxybenzene

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei to generate a spectrum that reveals information about the chemical environment of each nucleus.

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals for the aromatic and isopropoxy protons. The aromatic region would likely display three signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 6 (adjacent to the bromine) would likely appear as a doublet, coupled to the proton at position 5. The proton at position 3 (adjacent to the chlorine) would also be expected to be a doublet, coupled to the proton at position 5. The proton at position 5 would, in turn, be anticipated to appear as a doublet of doublets due to coupling with the protons at positions 3 and 6.

The isopropoxy group would show two characteristic signals: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropoxy group.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, chloro, and isopropoxy groups). The carbon bearing the isopropoxy group would be significantly shifted downfield due to the electron-donating effect of the oxygen atom. The carbons bonded to the bromine and chlorine atoms would also exhibit characteristic downfield shifts. The two methyl carbons of the isopropoxy group would be equivalent and appear as a single upfield signal, while the methine carbon would be further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-5 | 6.8 - 7.0 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 7.5 - 7.7 | d | 2.0 - 3.0 |

| OCH(CH₃)₂ | 4.5 - 4.7 | sept | 6.0 - 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-Br) | 115 - 120 |

| C-2 (C-Cl) | 128 - 132 |

| C-3 | 118 - 122 |

| C-4 (C-O) | 150 - 155 |

| C-5 | 116 - 120 |

| C-6 | 130 - 134 |

| OCH(CH₃)₂ | 70 - 75 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. A Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons. For instance, the signal for H-5 would show cross-peaks with both H-3 and H-6, confirming their adjacent relationship.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methine proton of the isopropoxy group and the aromatic proton at position 3, helping to confirm the orientation of the isopropoxy group relative to the benzene ring.

While the benzene ring is planar, the isopropoxy group has rotational freedom around the C-O bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, this rotation could be slowed, potentially leading to the observation of distinct conformers. Dynamic NMR studies, which involve acquiring spectra at various temperatures, could be used to investigate the rotational barrier of the isopropoxy group and determine the relative populations of different conformational states.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound. For this compound, the molecular ion peak [M]⁺ would be observed.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orgchemguide.co.uk Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk

Consequently, the molecular ion region will exhibit a cluster of peaks. The most abundant peak will correspond to the ion containing ⁷⁹Br and ³⁵Cl. There will be a significant peak at M+2, which is a combination of ions containing ⁸¹Br and ³⁵Cl, and ions containing ⁷⁹Br and ³⁷Cl. docbrown.info A smaller peak at M+4 will correspond to the ion containing both ⁸¹Br and ³⁷Cl. The relative intensities of these peaks (approximately 3:4:1 for M:M+2:M+4) provide a distinct signature for the presence of one bromine and one chlorine atom in the molecule. docbrown.info HR-ESI-MS allows for the measurement of these masses with high accuracy, confirming the elemental formula of C₉H₁₀BrClO.

Table 3: Predicted HR-ESI-MS Data for this compound

| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₉H₁₀⁷⁹Br³⁵ClO | 247.9658 | ~75% |

| [M+2]⁺ | C₉H₁₀⁸¹Br³⁵ClO / C₉H₁₀⁷⁹Br³⁷ClO | 249.9637 / 249.9628 | ~100% |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a cornerstone technique for the analysis of semi-volatile and volatile organic compounds such as this compound. Its high separation efficiency and sensitive detection capabilities make it invaluable for confirming the identity, assessing the purity, and identifying potential impurities or degradation products resulting from synthesis or forced degradation studies.

A typical GC-MS method for analyzing this compound would involve injecting a dilute solution of the sample into the gas chromatograph. The compound would be separated from other components on a capillary column, commonly one with a non-polar stationary phase like 5% phenyl polysiloxane. The oven temperature would be programmed to ramp up, ensuring the elution of the target analyte and separating it from any residual solvents, starting materials, or byproducts.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). Key fragment ions would likely correspond to the loss of the isopropyl group, the bromine atom, the chlorine atom, or combinations thereof.

GC-MS is particularly effective for identifying degradation products. Potential degradation pathways for this compound could include hydrolysis of the ether linkage or dehalogenation. GC-MS analysis would be able to separate these potential products from the parent compound and provide mass spectra to aid in their structural elucidation. For instance, the hydrolysis product, 4-bromo-3-chlorophenol, would have a distinct retention time and mass spectrum. The high sensitivity of GC-MS allows for the detection of such impurities even at trace levels, making it a critical tool for quality control. mdpi.com

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| GC System | Agilent 7890 or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS System | Agilent 5977 or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40-500 amu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the aromatic ring, the ether linkage, the isopropyl group, and the carbon-halogen bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C bonds within the benzene ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net The presence of the ether group (Ar-O-C) should give rise to strong, characteristic C-O stretching bands, typically in the 1200-1270 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch) regions. The isopropyl group would be identified by its characteristic C-H stretching bands around 2850-2970 cm⁻¹ and C-H bending vibrations near 1370-1390 cm⁻¹. Finally, the carbon-halogen bonds will produce absorptions in the fingerprint region (below 1000 cm⁻¹); the C-Cl stretch is typically found around 600-800 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, generally between 500-600 cm⁻¹. The specific pattern of C-H out-of-plane bending vibrations between 800-900 cm⁻¹ can also help confirm the 1,2,4-trisubstitution pattern on the benzene ring. cetjournal.it

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (from a laser) and provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be highly effective at identifying the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. The C-Br and C-Cl bonds, being highly polarizable, are also expected to produce strong Raman signals. nih.gov This makes Raman a useful complementary technique to IR for a comprehensive vibrational analysis of the molecule's structure.

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | IR |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aromatic Ring | C-H Out-of-Plane Bend | 800 - 900 | IR |

| Alkyl (Isopropyl) | C-H Stretch | 2850 - 2970 | IR, Raman |

| Alkyl (Isopropyl) | C-H Bend | 1370 - 1390 | IR |

| Ether | Ar-O-C Asymmetric Stretch | 1200 - 1270 | IR |

| Ether | C-O-C Symmetric Stretch | 1020 - 1075 | IR |

| Halogen | C-Cl Stretch | 600 - 800 | IR, Raman |

| Halogen | C-Br Stretch | 500 - 600 | IR, Raman |

Chromatographic Techniques for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment and reaction monitoring.

In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into the system. The separation is achieved on a non-polar stationary phase, such as a C18 (octadecylsilane) column, using a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient separation of the target compound from both more polar and less polar impurities. Detection is most commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light at a characteristic wavelength (typically around 220-280 nm). The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity analysis.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). netzsch.comrsc.org This innovation results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.netwikipedia.org The use of smaller particles necessitates instrumentation capable of handling much higher backpressures (up to 15,000 psi or 1000 bar). researchgate.net

For the analysis of this compound, converting an HPLC method to a UPLC method can offer substantial benefits. The run time can be reduced from 15-30 minutes to as little as 1-5 minutes without sacrificing, and often improving, the separation of impurities. wikipedia.org This high-throughput capability is particularly advantageous in process chemistry for rapid reaction monitoring and in quality control for faster sample turnover. The narrower peaks generated by UPLC also lead to increased peak height and thus greater sensitivity, which is beneficial for detecting and quantifying trace-level impurities. netzsch.com

Gas Chromatography (GC)

As a relatively volatile compound, this compound is well-suited for analysis by Gas Chromatography (GC). researchgate.net This technique is widely used for determining the purity of raw materials, intermediates, and final products, as well as for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of products.

In a GC analysis, the sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of a capillary column. researchgate.net A flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and linear response to hydrocarbons. For purity analysis, the area percentage of the main peak relative to the total area of all peaks in the chromatogram provides a measure of the compound's purity. When monitoring a reaction, samples can be taken at various time points, and the relative peak areas of reactants and products can be used to determine the reaction's conversion and yield over time.

Table 3: Comparison of Chromatographic Techniques for Analysis

| Feature | HPLC | UPLC | GC |

| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning |

| Stationary Phase | 3-5 µm particles (e.g., C18) | <2 µm particles (e.g., C18) | Coated capillary column (e.g., 5% phenyl polysiloxane) |

| Mobile Phase | Liquid (e.g., Acetonitrile/Water) | Liquid (e.g., Acetonitrile/Water) | Inert Gas (e.g., Helium, Nitrogen) |

| Key Advantage | Versatile, widely applicable | High speed, resolution, sensitivity researchgate.netwikipedia.org | High efficiency for volatile compounds |

| Primary Use | Purity, quantification | High-throughput purity, trace analysis | Purity, reaction monitoring of volatiles |

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for assessing its thermal stability, melting behavior, and purity.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.orgresearchgate.net This technique is excellent for determining the melting point of a solid compound. A pure, crystalline solid will exhibit a sharp, well-defined endothermic peak at its melting point. The temperature at which the peak maximum occurs is taken as the melting temperature (Tm). The presence of impurities typically causes a depression and broadening of the melting peak, a phenomenon that can be used to estimate the purity of the sample. DSC can also detect other thermal events such as glass transitions in amorphous materials or solid-solid phase transitions. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cetjournal.it This analysis provides crucial information about the thermal stability and decomposition profile of a compound. For this compound, a TGA experiment would involve heating the sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen. The resulting TGA curve would show a stable baseline (no mass loss) up to the temperature at which decomposition begins. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The TGA curve can reveal if the decomposition occurs in single or multiple steps. The thermal decomposition of halogenated aromatic compounds often involves the cleavage of the carbon-halogen and ether bonds, potentially releasing products such as hydrogen bromide, hydrogen chloride, and various smaller organic fragments. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com This method is invaluable for determining the thermal stability of a compound, identifying its decomposition temperature, and quantifying the mass loss at each stage of degradation. resolvemass.caxrfscientific.com For organic molecules like this compound, TGA can reveal the temperatures at which different parts of the molecule, such as the isopropoxy group or the halogen substituents, are cleaved. uomustansiriyah.edu.iq

The decomposition of halogenated aromatic compounds is a complex process that can involve the release of hydrogen halides and other volatile organic fragments. cetjournal.itcetjournal.it The thermal stability is influenced by the nature and position of the substituents on the benzene ring. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the initial decomposition might involve the loss of the bromine atom.

Disclaimer: The following data table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be obtained from a TGA experiment on this compound, based on the analysis of similar halogenated compounds.

Table 1: Illustrative TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

|---|---|---|

| 150 - 250 | ~15% | Isopropoxy group fragments |

| 250 - 350 | ~30% | Bromine atom |

| 350 - 450 | ~15% | Chlorine atom |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to determine the melting point, purity, and glass transition temperature of a compound. researchgate.netnih.gov For a crystalline organic solid such as this compound, DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The shape and onset of this peak can provide an indication of the sample's purity.

In addition to melting, DSC can also detect other thermal events such as phase transitions or decomposition. libretexts.org The decomposition of the compound, which involves the breaking of chemical bonds, is typically observed as an exothermic event at higher temperatures, often correlating with the mass loss events seen in TGA. Studies on other bromochloro-substituted benzenes have utilized DSC to characterize their thermal properties. acs.org

Disclaimer: The following data table is hypothetical and for illustrative purposes only. It is based on the expected thermal behavior of a crystalline organic compound of this nature.

Table 2: Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 85.0 | 88.5 | 120 (Endothermic) |

Photolytic Studies and Environmental Stability

Photolytic studies are essential for evaluating the environmental fate of a chemical compound by assessing its stability under the influence of light. Halogenated aromatic compounds can undergo photodegradation, where the absorption of ultraviolet radiation leads to the cleavage of carbon-halogen bonds. scirp.orgresearchgate.net The environmental persistence of such compounds is a significant concern, as some can bioaccumulate and have toxic effects. nih.govnih.gov

For this compound, exposure to sunlight, particularly in aqueous environments, could lead to the reductive dehalogenation of the molecule. This process typically involves the breaking of the weaker carbon-bromine bond first, followed by the more stable carbon-chlorine bond. The isopropoxy group may also be susceptible to photolytic cleavage. The degradation of similar compounds, such as brominated flame retardants and other halogenated aromatic pollutants, has been shown to proceed through such photolytic pathways. nih.govresearchgate.net

Disclaimer: The following table presents hypothetical photolytic degradation products of this compound. The formation of these products is postulated based on known photodegradation mechanisms of related halogenated aromatic compounds.

Table 3: Hypothetical Photolytic Degradation Products of this compound

| Proposed Product | Chemical Formula |

|---|---|

| 2-Chloro-4-isopropoxyphenol | C₉H₁₁ClO₂ |

| 1-Bromo-2-chlorophenol | C₆H₄BrClO |

| 4-Isopropoxyphenol | C₉H₁₂O₂ |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-2-chloro-4-isopropoxybenzene, these methods can elucidate the distribution of electrons and predict sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. researchgate.netresearchgate.net For instance, a typical DFT study would involve selecting a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. mdpi.com

| HOMO-LUMO Gap | Value in eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties. youtube.com An analysis of the molecular orbitals of this compound would reveal the nature of chemical bonding and the electronic transitions that can occur. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. The energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's reactivity; a smaller gap suggests higher reactivity. researchgate.net

Conformational Analysis and Steric Hindrance

The isopropoxy group in this compound is not fixed in space and can rotate around the oxygen-carbon bond. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. This is important because the conformation of a molecule can significantly influence its physical properties and biological activity.

Computational methods can be used to perform a systematic search for the most stable conformers by calculating the potential energy surface as a function of the relevant dihedral angles. The results would likely show that steric hindrance between the bulky isopropoxy group and the adjacent chloro and bromo substituents on the benzene (B151609) ring plays a crucial role in determining the preferred conformation. The most stable conformer would be the one that minimizes these steric clashes.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to predict how it might behave in various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

By mapping the potential energy surface of a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. For example, in a study of a cycloaddition reaction involving a related compound, 1-bromo-4-vinylbenzene, DFT calculations were used to investigate the reaction mechanism and regioselectivity. mdpi.com A similar approach could be applied to reactions involving this compound to elucidate the step-by-step process of bond breaking and formation.

Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental values to aid in the assignment of signals in ¹H and ¹³C NMR spectra. The agreement between the predicted and experimental spectra serves as a validation of both the computational model and the experimental structure determination.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data Type | Experimental Data Type | Purpose of Comparison |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) | Assignment of functional groups and vibrational modes. |

| Raman Spectroscopy | Raman Activities | Scattering Peaks (cm⁻¹) | Complements IR data for structural analysis. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Resonance Signals (ppm) | Assignment of protons in the molecule. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Resonance Signals (ppm) | Assignment of carbon atoms in the molecule. |

In Silico Approaches to Molecular Design for Research Applications

In silico methods, which are computational studies performed on a computer or via computer simulation, are increasingly used in the design of new molecules with specific desired properties. For research applications involving this compound, these approaches could be used to explore how modifications to its structure would affect its properties.

For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with a particular activity. sciforum.net By computationally screening a virtual library of derivatives of this compound, researchers could identify promising new candidates for synthesis and testing. This in silico screening can significantly accelerate the discovery process by prioritizing compounds with the highest probability of success, thereby saving time and resources in the laboratory. scispace.com

Advanced Research Applications of 1 Bromo 2 Chloro 4 Isopropoxybenzene in Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive and directing groups on 1-bromo-2-chloro-4-isopropoxybenzene allows for its use in a variety of synthetic transformations. The bromo and chloro substituents offer sites for cross-coupling reactions and metallation, while the isopropoxy group influences the electronic properties and solubility of the molecule and its derivatives.

Precursor to Pharmaceutical Intermediates

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motif is analogous to intermediates used in the synthesis of important pharmaceutical agents. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known key intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. google.comgoogle.com The synthesis of this intermediate often involves the reaction of a substituted benzoyl chloride with phenetole (B1680304), followed by a reduction step. google.comgoogle.com

Given the similarities in reactivity between ethoxy and isopropoxy groups, it is highly plausible that this compound could serve as a precursor for the synthesis of novel pharmaceutical intermediates with potentially modulated pharmacokinetic and pharmacodynamic profiles. The isopropoxy group, being bulkier than an ethoxy group, could influence the metabolic stability and receptor binding of the final drug molecule.

Building Block for Agrochemicals

Halogenated and alkoxy-substituted benzene (B151609) derivatives are common structural features in a variety of agrochemicals, including herbicides, insecticides, and fungicides. A patent for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene highlights its utility in the production of pesticides, aiming to improve the stability and efficacy of the active ingredients. google.com Although this is a different isomer and lacks the ether linkage, it underscores the relevance of the bromo-chloro-substituted aromatic core in agrochemical research. The specific substitution pattern of this compound provides a scaffold that can be further functionalized to generate novel agrochemical candidates. The differential reactivity of the bromine and chlorine atoms allows for selective introduction of other chemical moieties, enabling the synthesis of a library of compounds for screening and optimization of biological activity.

Synthesis of Specialized Chemical Building Blocks

This compound is itself a valuable chemical building block, and it serves as a starting material for the synthesis of more complex, specialized building blocks. These specialized building blocks are then used in the modular assembly of larger, more intricate molecular structures. The presence of two different halogen atoms at specific positions allows for regioselective transformations.

For example, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgnih.gov This allows for the selective reaction at the C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled synthesis of polysubstituted aromatic compounds.

Table 1: Potential Regioselective Reactions of this compound

| Reaction Type | Reactive Site | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | C-Br | Aryl boronic acid, Pd catalyst, base | Substituted 2-chloro-4-isopropoxybiphenyl |

| Grignard Reagent Formation | C-Br | Mg, anhydrous ether | (2-Chloro-4-isopropoxyphenyl)magnesium bromide |

| Nucleophilic Aromatic Substitution | C-Cl | Strong nucleophile, high temperature/pressure | Substituted 1-bromo-4-isopropoxybenzene |

Catalytic Applications in Organic Transformations

The unique electronic and structural features of this compound also lend themselves to applications in the development of novel catalysts and ligands for organic transformations.

Development of Aryl Boronic Acid Catalysts

Aryl boronic acids and their derivatives are indispensable reagents in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. orgsyn.orgresearchgate.net this compound can be readily converted into its corresponding aryl boronic acid. The typical synthetic route involves the formation of a Grignard reagent, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis. orgsyn.orggoogle.comchemguide.co.uk

The resulting (2-chloro-4-isopropoxyphenyl)boronic acid can then be utilized in several ways. It can act as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures. Furthermore, certain aryl boronic acids have been shown to act as catalysts in their own right for various organic transformations, including amide bond formation and carbohydrate sensing. The electronic properties of the resulting boronic acid, influenced by the chloro and isopropoxy substituents, could be fine-tuned for specific catalytic applications.

Ligand Design for Metal-Catalyzed Reactions

The development of new ligands is crucial for advancing the field of metal-catalyzed reactions, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. While direct use of this compound as a ligand is not feasible, it serves as a valuable scaffold for the synthesis of more complex ligand architectures.

Through a series of synthetic transformations, the bromo or chloro substituents can be replaced with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes. For instance, after conversion to a Grignard reagent, reaction with a chlorophosphine could introduce a phosphine (B1218219) moiety. The resulting phosphine ligand, bearing the 2-chloro-4-isopropoxyphenyl group, would possess unique steric and electronic properties due to the substitution pattern on the aromatic ring. These properties could then influence the outcome of metal-catalyzed reactions, potentially leading to improved catalytic performance. The modular nature of this approach allows for the systematic modification of the ligand structure to optimize its function for a specific catalytic process.

Development of Novel Functional Materials

The unique substitution pattern of this compound makes it a promising precursor for the development of a variety of functional materials, where precise molecular architecture is key to performance. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the electronic influence of the isopropoxy group, allows for its strategic incorporation into larger, more complex systems.

One area of potential application is in the synthesis of liquid crystals . The rigid aromatic core of this compound can be functionalized through sequential cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond to introduce different mesogenic (liquid crystal-forming) units. The isopropoxy group can enhance the solubility of the resulting materials and influence their mesophase behavior and transition temperatures.

Another promising application is in the development of organic semiconductors and conductive polymers . The dihalogenated nature of the molecule allows it to act as a monomer in polymerization reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to link molecules of this compound with other aromatic units, leading to the formation of conjugated polymers. The electronic properties of these polymers, which are crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could be fine-tuned by the choice of co-monomers and the inherent electron-donating nature of the isopropoxy group.

Below is a hypothetical reaction scheme illustrating the potential use of this compound in the synthesis of a functionalized biphenyl (B1667301) derivative, a common core structure in many functional materials.

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Application Area |

| This compound | Arylboronic acid | Palladium catalyst | 2-Chloro-4-isopropoxy-substituted biphenyl | Liquid Crystals, Organic Electronics |

| 2-Chloro-4-isopropoxy-substituted biphenyl | Alkyne | Copper/Palladium catalyst | Ethynyl-functionalized biphenyl | Molecular Wires, Sensors |

Structure-Reactivity Relationship Studies for Halogenated Arenes

The compound this compound serves as an excellent model for studying structure-reactivity relationships in polysubstituted halogenated arenes. The interplay of electronic and steric effects of the bromo, chloro, and isopropoxy groups governs the regioselectivity and reaction rates of various transformations.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, the difference in bond strength between the C-Br and C-Cl bonds is a key determinant of reactivity. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This differential reactivity allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent reactions.

The isopropoxy group , being an electron-donating group, activates the aromatic ring towards electrophilic aromatic substitution and influences the electronic properties of the molecule. Its position para to the bromine and meta to the chlorine can have a subtle but significant effect on the reactivity of the two halogen atoms. For instance, the electron-donating effect of the isopropoxy group can increase the electron density at the ipso-carbon attached to the bromine, potentially influencing the rate of oxidative addition.

Metal-halogen exchange reactions , typically carried out with organolithium or Grignard reagents, are also highly sensitive to the substitution pattern on the aromatic ring. The relative rates of exchange for bromine and chlorine would be a key area of investigation. Generally, bromine undergoes metal-halogen exchange more readily than chlorine. The directing effect of the isopropoxy group could also play a role in stabilizing the resulting organometallic intermediate.

The following table summarizes the expected relative reactivity of the C-Br and C-Cl bonds in this compound in common organic reactions, based on established principles of halogenated arene chemistry.

| Reaction Type | More Reactive Site | Less Reactive Site | Influencing Factors |

| Palladium-Catalyzed Cross-Coupling | C-Br | C-Cl | Weaker C-Br bond energy facilitates oxidative addition. |

| Metal-Halogen Exchange | C-Br | C-Cl | Higher polarizability of bromine and weaker C-Br bond. |

| Nucleophilic Aromatic Substitution | C-Cl (if activated) | C-Br (if activated) | Dependent on the presence of strongly electron-withdrawing groups (not present here). |

Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes for Halogenated Isopropoxybenzenes

The synthesis of halogenated aromatic compounds, including isopropoxybenzene (B1215980) derivatives, has traditionally relied on methods that are often not environmentally benign. taylorfrancis.com Conventional electrophilic aromatic substitution, for instance, frequently uses elemental halogens and Lewis acid catalysts, which can be hazardous and generate significant waste. masterorganicchemistry.comchemguide.co.uklibretexts.org Current research is actively exploring greener alternatives that are safer, more atom-economical, and have a reduced environmental impact. taylorfrancis.com

One promising area is the use of oxidative halogenation with hydrogen peroxide as the oxidant. researchgate.netscholaris.ca This method is considered "green" because the only byproduct is water. rsc.org For example, a combination of hydrobromic acid and hydrogen peroxide has been successfully used for the bromination of various activated aromatic rings, offering high yields and good regioselectivity in solvents like ethanol (B145695) or water, or even under solvent-free conditions. scholaris.cacdnsciencepub.com Another approach involves visible-light-driven photoredox catalysis, which allows for halogenation reactions to proceed under mild conditions with reduced toxicity. mdpi.com These methods could be adapted for the specific synthesis of 1-Bromo-2-chloro-4-isopropoxybenzene, significantly improving the sustainability of its production.

Key features of these emerging sustainable routes are summarized in the table below.

| Synthesis Strategy | Key Features | Potential Advantages |

| Oxidative Halogenation | Utilizes an oxidant (e.g., H₂O₂) with a halide source (e.g., HBr). researchgate.netscholaris.ca | Generates water as the only byproduct, high atom economy, can be performed in green solvents or solvent-free. rsc.org |

| Photoredox Catalysis | Employs visible light and a photocatalyst to mediate the reaction. mdpi.com | Proceeds under mild temperature and pressure, high selectivity, reduces the need for harsh reagents. mdpi.com |

| Catalyst Development | Focus on recyclable, solid-acid catalysts to replace traditional Lewis acids. | Simplifies product purification, reduces corrosive waste streams, allows for catalyst reuse. |

Exploration of Bio-based Feedstocks for Synthesis

The dependence on petroleum for the production of aromatic platform chemicals is a significant sustainability challenge. udel.edu Consequently, a major research thrust is the development of pathways to synthesize aromatic compounds from renewable biomass. udel.edunih.gov Lignin (B12514952), a complex aromatic biopolymer, is a particularly abundant and promising feedstock for producing phenols and other aromatic building blocks. nih.govmatec-conferences.orgnih.govncsu.eduresearchgate.net

The core structure of this compound is a substituted benzene (B151609) ring, which can potentially be derived from bio-based precursors. Research has demonstrated the conversion of lignin into valuable phenolic compounds like phenol (B47542), guaiacol, and syringol through various depolymerization techniques. matec-conferences.orgnih.gov These phenols could serve as starting materials for subsequent isopropoxylation and halogenation steps. For example, o-isopropoxyphenol can be synthesized from pyrocatechol, a compound derivable from biomass. googleapis.com

Another innovative route involves the use of furanic compounds, such as furfural, which are readily produced from lignocellulosic biomass. udel.edunih.gov Through Diels-Alder reactions, these five-membered rings can be converted into six-membered aromatic structures, providing a non-lignin-based pathway to renewable aromatics. udel.edursc.orgresearchgate.net This strategy offers access to ortho- and meta-substituted aromatics, complementing the para-substituted compounds typically derived from lignin. nih.gov

| Bio-based Feedstock | Conversion Strategy | Potential Precursor for Isopropoxybenzene Synthesis |

| Lignin | Catalytic depolymerization (e.g., hydrogenolysis, oxidation). nih.govnih.gov | Phenol, Guaiacol, other substituted phenols. matec-conferences.orgnih.gov |

| Cellulose/Hemicellulose | Conversion to furans (e.g., furfural), followed by Diels-Alder reaction and aromatization. nih.govrsc.orgresearchgate.net | Substituted benzenes, phthalic anhydride (B1165640) derivatives. udel.eduimperial.ac.uk |

| Natural Phenols | Derivatization of compounds like eugenol (B1671780) or vanillin. rsc.orgnih.gov | Functionalized phenols suitable for further modification. |

Advanced Materials Science Applications

While specific applications for this compound in materials science are not yet widely documented, its structure as a halogenated aromatic compound suggests significant potential. Halogen atoms play a crucial role in designing functional organic molecules and materials. rsc.org They can influence molecular packing, electronic properties, and intermolecular interactions, such as halogen bonding, which is increasingly being explored in polymer science and crystal engineering. researchgate.net

The presence of bromine and chlorine atoms makes this compound a versatile building block for creating more complex molecules for applications in organic electronics or specialty polymers. Halogenated aromatics are known precursors for:

Self-assembling Materials: The specific positioning of the halogen and isopropoxy groups could direct the formation of ordered supramolecular structures through halogen and hydrogen bonding. rsc.org

Smart Materials: Halogen bonding is being investigated for creating photo-responsive and self-healing polymeric materials. rsc.org

Functional Polymers: As a monomer or an intermediate, this compound could be used to synthesize polymers with tailored properties, such as fire resistance, specific refractive indices, or enhanced thermal stability. The rich reactivity of aromatic compounds allows for the development of high-value-added polymers. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The production of fine chemicals is undergoing a technological revolution with the adoption of flow chemistry and automated synthesis platforms. metoree.comwikipedia.orgkit.edu These technologies offer substantial advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and greater efficiency. wikipedia.orgrsc.org

Halogenation reactions, which are often fast and highly exothermic, are particularly well-suited for continuous flow systems. rsc.orgresearchgate.netmt.com Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. rsc.orgresearchgate.net This enhanced control can also lead to better selectivity and higher yields. mt.com The use of hazardous reagents like elemental halogens can be managed more safely in a closed-loop flow system, where they are generated and consumed in situ, avoiding storage and handling of large quantities. rsc.org

Furthermore, integrating flow reactors with automated systems enables high-throughput experimentation (HTE). researchgate.netyoutube.com Automated platforms can systematically screen a wide range of reaction variables (e.g., catalysts, solvents, temperatures, residence times) to rapidly identify optimal synthesis conditions. unchainedlabs.com This accelerates the development and optimization of synthetic routes for compounds like this compound, shortening the time from laboratory discovery to industrial production. researchgate.netyoutube.com

| Technology | Advantages for Synthesis of this compound |

| Flow Chemistry | Enhanced safety for exothermic halogenation reactions, precise control over reaction parameters (temperature, pressure, time), improved yield and selectivity, safe handling of hazardous reagents. rsc.orgresearchgate.netmt.com |

| Automated Synthesis | High-throughput screening (HTS) for rapid reaction optimization, increased reproducibility by minimizing human error, efficient library synthesis for exploring derivatives. wikipedia.orgunchainedlabs.com |

| Integrated Platforms | Seamless transition from discovery to production, real-time data acquisition and analysis for process control, development of more efficient and sustainable manufacturing processes. kit.eduresearchgate.net |

Q & A

Q. What are the key considerations for synthesizing 1-Bromo-2-chloro-4-isopropoxybenzene via nucleophilic aromatic substitution?

To achieve regioselectivity in bromination and chlorination of the benzene ring, careful control of reaction conditions (e.g., temperature, solvent polarity, and directing groups) is critical. The isopropoxy group at the 4-position acts as an activating, ortho/para-directing group, favoring substitution at the 2- and 6-positions. However, steric hindrance from the isopropyl group may suppress para substitution, making the 2-position more accessible. Pre-functionalization of the benzene ring with a directing group (e.g., nitro) followed by sequential halogenation and deprotection could optimize yield .

Q. How can researchers verify the purity and structural identity of this compound?

Use a combination of analytical techniques:

- GC-MS or HPLC : Quantify purity (>95% as per typical halogenated aromatic standards) .

- NMR : Confirm substitution patterns via coupling constants and chemical shifts. For example, the isopropoxy group’s split signals in H NMR (~1.3 ppm for CH and ~4.5 ppm for OCH) and C NMR (70-75 ppm for the methine carbon) .

- Elemental Analysis : Validate molecular formula (CHBrClO) with deviations <0.3% .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated compounds.

- Storage : Keep in amber glass bottles under inert gas (N or Ar) at 2-8°C to prevent degradation .

- Spill Management : Neutralize with activated charcoal or vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group influence the reactivity of this compound in cross-coupling reactions?

The bulky isopropoxy group at the 4-position reduces accessibility to the para position, directing coupling reactions (e.g., Suzuki-Miyaura) to the 2- or 6-positions. Computational studies (DFT) suggest that the transition state for coupling at the 2-position is energetically favorable due to reduced steric clash compared to the 6-position. Experimental validation using Pd catalysts with bulky ligands (e.g., SPhos) can improve selectivity .

Q. What challenges arise in analyzing trace degradation products of this compound in environmental samples?

- Matrix Interference : Co-eluting compounds in soil or water samples require advanced cleanup (e.g., SPE with C18 cartridges).

- Detection Limits : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify halogenated metabolites (e.g., dehalogenated or hydroxylated derivatives).

- Quantification : Isotope dilution with C-labeled analogs improves accuracy .

Q. How can researchers resolve contradictions in reported reaction yields for Ullmann-type couplings involving this compound?

Discrepancies often stem from variations in:

- Catalyst Systems : CuI vs. Cu nanoparticles, with the latter offering higher surface area and reactivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.

- Temperature Gradients : Microwave-assisted synthesis reduces reaction times and improves reproducibility. Systematic optimization via Design of Experiments (DoE) is recommended .

Methodological Guidance

Q. What strategies improve the regioselective introduction of additional functional groups to this compound?

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate the position ortho to the isopropoxy group, followed by quenching with electrophiles.

- Halogen Exchange : Replace bromine with iodine via Finkelstein reaction to enhance reactivity in subsequent couplings.

- Protection/Deprotection : Temporarily protect the isopropoxy group (e.g., as a TBS ether) to avoid interference during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.